molecular formula C13H19BrClNO B1439907 3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1219977-39-5

3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B1439907
CAS No.: 1219977-39-5
M. Wt: 320.65 g/mol
InChI Key: XZWKEPAVWAZVSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various

Biological Activity

3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride is a piperidine derivative that has garnered attention for its biological activity, particularly in the fields of antimicrobial and antifungal research. The compound's structural features, including the presence of a bromine atom, are believed to enhance its interaction with biological targets, making it a subject of interest for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H16_{16}BrClN2_2O. The compound consists of a piperidine ring substituted with a bromobenzyl ether group. This unique structure may contribute to its biological properties.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. Preliminary studies suggest that it acts as an inhibitor against various fungal strains, likely through interactions with specific enzymes involved in fungal metabolism. The presence of the bromine atom is thought to enhance its bioactivity, potentially increasing its binding affinity to fungal targets.

Antibacterial Activity

In addition to antifungal properties, this compound has shown promise as an antibacterial agent. Studies on structurally similar piperidine derivatives have demonstrated that halogen substituents can significantly affect antimicrobial activity. For instance, piperidine derivatives with bromine or chlorine atoms have been noted to inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli at minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/mL .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, inhibiting their activity and thereby disrupting normal biological processes in target organisms. Further research is necessary to clarify these interactions and the pathways involved.

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, a table summarizing relevant structural analogs and their respective activities is presented below:

Compound NameMolecular FormulaNotable FeaturesAntimicrobial Activity
4-[(3-Bromobenzyl)oxy]piperidine hydrochlorideC12_{12}H16_{16}BrClN2_2OSimilar structure with different substitutionModerate
3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochlorideC16_{16}H18_{18}BrClN2_2OIncorporates biphenyl moietyHigh
4-Methylbenzylpiperidin-4-one O-(6-chloropyridin-3-yl)methyl oximeC17_{17}H20_{20}ClN2_2OVaries functional groups affecting reactivityLow

Case Studies

Several studies have investigated the biological activity of piperidine derivatives similar to this compound. For example:

  • Study on Antifungal Activity : A study reported that compounds with similar piperidine structures exhibited broad-spectrum antifungal properties against Candida albicans and Aspergillus niger, suggesting potential therapeutic applications in treating fungal infections.
  • Antibacterial Evaluation : In vitro tests conducted on various piperidine derivatives indicated that halogenated compounds showed enhanced antibacterial activity against gram-positive and gram-negative bacteria, reinforcing the significance of substituent effects on biological efficacy .

Properties

IUPAC Name

3-[(3-bromophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-13-5-1-3-11(7-13)9-16-10-12-4-2-6-15-8-12;/h1,3,5,7,12,15H,2,4,6,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWKEPAVWAZVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219977-39-5
Record name Piperidine, 3-[[(3-bromophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219977-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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